Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Overview
Description
Methyl 4-chloro-3-(chlorosulfonyl)benzoate: is a chemical compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.1 g/mol . It is a solid at ambient temperature and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-(chlorosulfonyl)benzoate can be synthesized through various chemical reactions. One common method involves the chlorosulfonation of methyl 4-chlorobenzoate . This reaction typically requires the use of chlorosulfonic acid as a reagent and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
Methyl 4-chloro-3-(chlorosulfonyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical research, particularly in the study of enzyme inhibitors.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . This reactivity is exploited in the synthesis of complex molecules and in biochemical assays .
Comparison with Similar Compounds
Methyl 4-chloro-3-nitrobenzoate: Similar in structure but contains a nitro group instead of a chlorosulfonyl group.
Methyl 4-(chlorosulfonyl)benzoate: Similar but lacks the additional chlorine atom on the benzene ring.
Uniqueness: Methyl 4-chloro-3-(chlorosulfonyl)benzoate is unique due to the presence of both chlorine and chlorosulfonyl groups on the benzene ring, which imparts distinct reactivity and makes it valuable in various synthetic applications .
Properties
IUPAC Name |
methyl 4-chloro-3-chlorosulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAYTEZGGGOESJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-19-6 | |
Record name | methyl 4-chloro-3-(chlorosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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